N-(4-(methylsulfonyl)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
This compound is a tetrazole derivative, which is a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. It has a carboxamide group (-CONH2) attached to the tetrazole ring. Additionally, it has a methylsulfonyl group (-SO2CH3) and a trifluoromethoxy group (-OCF3) attached to the phenyl rings .
Molecular Structure Analysis
The molecule contains a variety of functional groups, including a tetrazole ring, a carboxamide group, a methylsulfonyl group, and a trifluoromethoxy group. These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
Tetrazoles can participate in a variety of reactions, including cycloaddition reactions and nucleophilic substitutions. The carboxamide group could potentially undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar carboxamide, methylsulfonyl, and trifluoromethoxy groups could increase its solubility in polar solvents .Scientific Research Applications
- Synthetic Intermediate : The compound serves as a synthetic intermediate in the production of pharmaceuticals. Researchers use it to create novel drug candidates or optimize existing ones. Its unique structure may contribute to the development of new therapeutic agents .
- Antibacterial Activity : Studies have shown that related pyrazole derivatives containing a trifluoromethylphenyl group exhibit antibacterial activity. Researchers investigate whether this compound shares similar properties and can be used to combat antibiotic-resistant Gram-positive bacteria .
Medicinal Chemistry and Drug Development
Antibacterial and Antimicrobial Research
Mechanism of Action
Target of Action
Compounds with similar structures, such as alpha-cyano-beta-hydroxy-beta-methyl-n-[4-(trifluoromethoxy)phenyl] propenamide, have been found to inhibit theepidermal growth factor receptor (EGF-R) tyrosine kinase . EGF-R tyrosine kinase is known to be overexpressed in several malignancies and is an important target for anticancer drug design .
Mode of Action
Similar compounds have been found to bind favorably to egf-r . This binding inhibits the EGF-R tyrosine kinase, which can lead to potent cytotoxic activity against cancer cells .
Biochemical Pathways
The inhibition of egf-r tyrosine kinase by similar compounds can affect multiple downstream pathways involved in cell proliferation and survival .
Result of Action
Similar compounds have been found to have potent cytotoxic activity against cancer cells, killing >99% of human breast cancer cells in vitro by triggering apoptosis .
properties
IUPAC Name |
N-(4-methylsulfonylphenyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O4S/c1-29(26,27)13-8-2-10(3-9-13)20-15(25)14-21-23-24(22-14)11-4-6-12(7-5-11)28-16(17,18)19/h2-9H,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXBVDUFCAXQLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(methylsulfonyl)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide |
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